2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate typically involves multiple steps. One common method includes the use of 3,4-dimethoxyphenylacetic acid as a starting material. This compound undergoes a series of reactions, including esterification, cyclization, and acetylation, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable for large-scale production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halides and catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxy derivative .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways can vary depending on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
What sets 2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate apart is its unique structure, which combines the chromene core with multiple acetyl groups. This structure imparts distinct chemical properties and potential biological activities that are not found in the similar compounds listed above .
Properties
CAS No. |
89473-35-8 |
---|---|
Molecular Formula |
C23H20O10 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[7,8-diacetyloxy-2-(3,4-dimethoxyphenyl)-4-oxochromen-5-yl] acetate |
InChI |
InChI=1S/C23H20O10/c1-11(24)30-19-10-20(31-12(2)25)22(32-13(3)26)23-21(19)15(27)9-17(33-23)14-6-7-16(28-4)18(8-14)29-5/h6-10H,1-5H3 |
InChI Key |
XTQGFPYLAWOABM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.